

physicochemical properties of 1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione

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Compound of Interest

Compound Name: 1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione

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An In-depth Technical Guide to the Physicochemical Properties of **1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione**

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of **1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione** (CAS No. 53629-19-9). As a member of the N-substituted maleimide class, this compound is of significant interest to researchers in drug development, bioconjugation, and polymer science. The presence of the electron-withdrawing 3-(trifluoromethyl)phenyl group imparts unique reactivity and stability characteristics that are critical for its application. This document synthesizes available data with established chemical principles to offer field-proven insights into its molecular structure, spectroscopic profile, solubility, reactivity, and handling. Detailed experimental protocols and process visualizations are provided to enable researchers to effectively utilize and characterize this versatile chemical entity.

Introduction and Strategic Importance

1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione belongs to the N-aryl maleimide family, a class of compounds renowned for their highly selective reactivity towards sulfhydryl groups.^[1] ^[2] This specific reactivity profile makes them indispensable tools in bioconjugation for applications such as antibody-drug conjugates (ADCs), protein labeling, and surface functionalization.^[3] The core of its utility lies in the electrophilic carbon-carbon double bond of

the maleimide ring, which readily undergoes a Michael addition reaction with thiols under mild physiological conditions.[1][4]

The strategic placement of a trifluoromethyl (-CF₃) group on the phenyl substituent is a key design feature. The strong electron-withdrawing nature of the -CF₃ group is anticipated to modulate the electrophilicity of the maleimide ring, thereby influencing its reaction kinetics and stability. Understanding these nuances is paramount for designing robust and efficient conjugation strategies. This guide delves into these properties, providing both a theoretical framework and practical methodologies for researchers.

Core Physicochemical and Structural Data

The fundamental properties of a compound dictate its behavior in both storage and application. The data for **1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione** are summarized below.

| Property | Value | Source(s) |
|-------------------|---------------------------------------------------------------|-----------|
| IUPAC Name | 1-[3-(Trifluoromethyl)phenyl]pyrrole-2,5-dione | - |
| CAS Number | 53629-19-9 | [5] |
| Molecular Formula | C ₁₁ H ₆ F ₃ NO ₂ | [5][6] |
| Molecular Weight | 241.17 g/mol | [5][6] |
| Physical State | Solid, Crystal - Powder | |
| Melting Point | 62-65 °C | [6] |
| Appearance | White to Almost White | |

The structure consists of a planar pyrrole-2,5-dione ring attached to a phenyl ring at the meta position relative to the trifluoromethyl group. This substitution pattern influences the electronic distribution across the entire molecule, which is a critical determinant of its reactivity.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound.

While specific spectra for this exact isomer are not publicly available, a characteristic profile can be predicted based on its constituent functional groups.

- ^1H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the two equivalent protons on the maleimide ring (a singlet, typically around δ 6.8-7.0 ppm) and a complex multiplet pattern for the four protons on the substituted aromatic ring (in the δ 7.5-8.0 ppm region).
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include those for the carbonyl carbons (δ 165-175 ppm), the olefinic carbons of the maleimide ring (δ 130-140 ppm), the aromatic carbons, and the characteristic quartet for the trifluoromethyl carbon (around δ 120-130 ppm with a large C-F coupling constant).
- IR (Infrared) Spectroscopy: The IR spectrum provides functional group identification.^[7] Expect strong absorption bands corresponding to the symmetric and asymmetric C=O stretching of the imide group (around $1700\text{-}1780\text{ cm}^{-1}$).^[7] Bands for C-H stretching of the aromatic and olefinic protons, C=C stretching, and strong C-F stretching vibrations (in the $1100\text{-}1400\text{ cm}^{-1}$ region) would also be prominent.
- Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M^+) at m/z 241, corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of CO, CF_3 , and cleavage of the pyrrole-dione ring.

Protocol 3.1: General Method for Spectroscopic Analysis

- Sample Preparation: For NMR, dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). For IR, the sample can be analyzed as a KBr pellet or a thin film. For MS, dissolve a small amount in a volatile solvent like methanol or acetonitrile.
- Instrument Setup: Configure the spectrometer (e.g., a 400 MHz NMR) with standard acquisition parameters for the desired nucleus (^1H , ^{13}C).

- Data Acquisition: Acquire the spectra according to the instrument's standard operating procedures.
- Data Processing: Process the raw data (e.g., Fourier transform for NMR) and analyze the resulting spectra, assigning peaks to the corresponding atoms or functional groups in the molecule.

Solubility and Partitioning Behavior (LogP)

Solubility and lipophilicity are critical parameters, particularly in drug development, as they influence absorption, distribution, metabolism, and excretion (ADME).

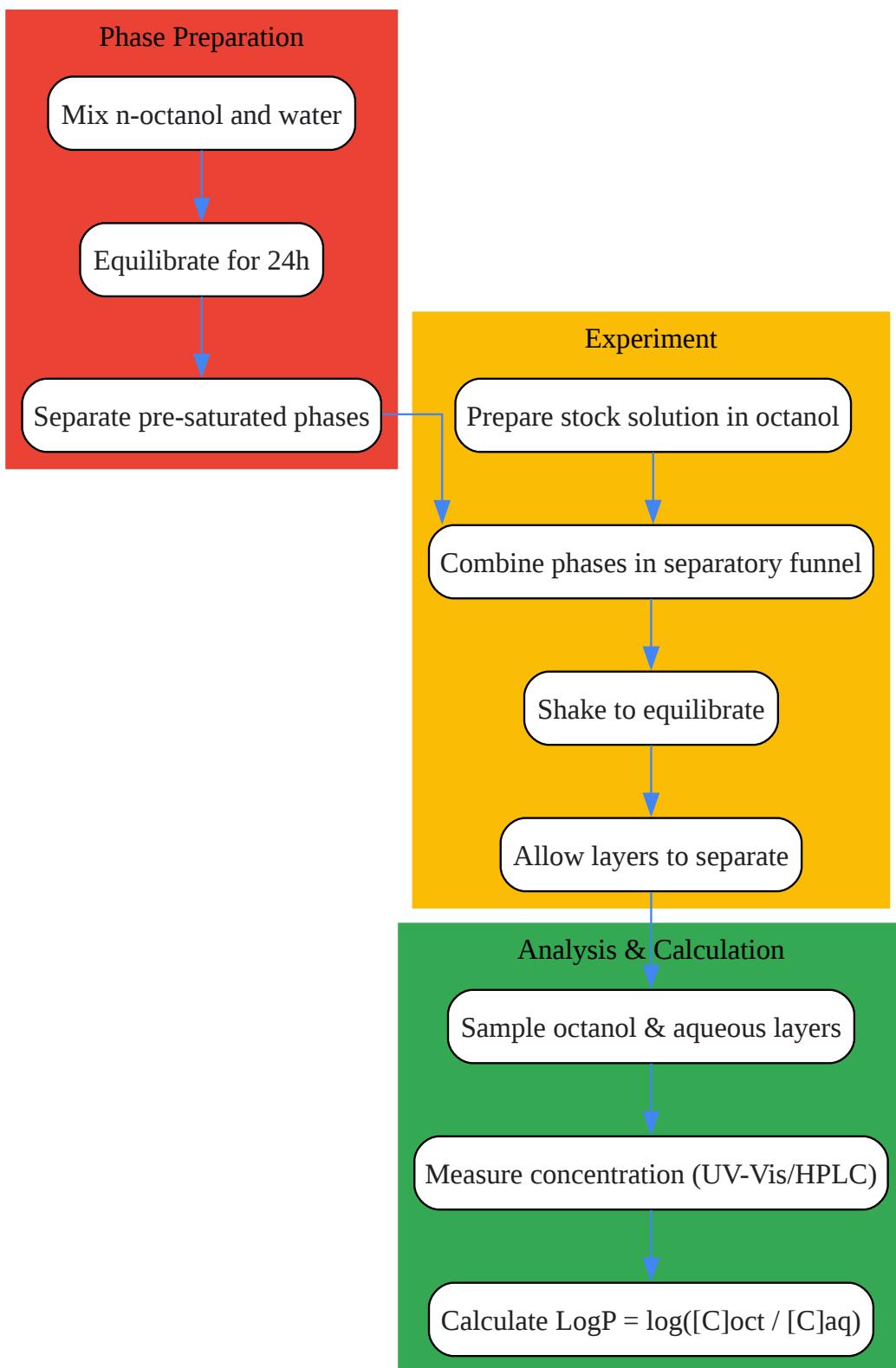
- Solubility: Due to its predominantly aromatic and fluorinated structure, **1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione** is expected to have low solubility in water but good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and acetone.[4]
- Octanol-Water Partition Coefficient (LogP): LogP is a measure of a compound's lipophilicity. An experimental value is not readily available, but its structure suggests a relatively high LogP value, indicative of a lipophilic character. This property is crucial for its ability to cross cell membranes.

Protocol 4.1: Shake-Flask Method for LogP Determination (OECD 107)

This protocol outlines the standard "shake-flask" method for determining the octanol-water partition coefficient, a cornerstone for assessing a compound's lipophilicity.

- Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them for 24 hours and allowing the layers to separate.
- Stock Solution: Prepare a stock solution of the compound in n-octanol at a known concentration.
- Partitioning: In a separatory funnel, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated water.

- **Equilibration:** Shake the funnel vigorously for 5-10 minutes to allow the compound to partition between the two phases. Let the funnel stand until the layers have completely separated.
- **Sampling & Analysis:** Carefully sample both the n-octanol and aqueous layers. Determine the concentration of the compound in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
- **Calculation:** Calculate LogP using the formula: $\text{LogP} = \log_{10}(\text{[Concentration in Octanol]} / \text{[Concentration in Water]})$.

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Caption: Workflow for LogP determination using the shake-flask method.

Reactivity and Chemical Stability

The utility of N-substituted maleimides is defined by the reactivity of the maleimide ring.

Understanding both the desired reactions and potential degradation pathways is essential for successful application.

Thiol-Michael Addition: The Cornerstone of Reactivity

The primary reaction of maleimides is the highly efficient and chemoselective Michael addition with thiols (sulphydryl groups).^[3] This reaction forms a stable covalent thioether bond (a thiosuccinimide adduct).^[1]

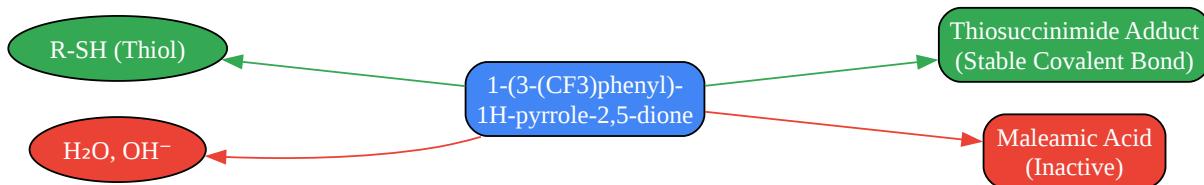
- **Mechanism and Selectivity:** The reaction is most effective in a pH range of 6.5 to 7.5.^{[2][4]} In this range, the thiol exists in equilibrium with its more nucleophilic thiolate anion (R-S⁻), which rapidly attacks the electrophilic double bond of the maleimide. At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.^{[1][4]}
- **Influence of the 3-(Trifluoromethyl)phenyl Group:** The electron-withdrawing trifluoromethyl group is expected to increase the electrophilicity of the maleimide double bond through inductive effects. This should, in theory, accelerate the rate of the thiol-Michael addition compared to N-phenylmaleimide, a valuable property for applications requiring rapid conjugation.

Hydrolytic Instability: A Critical Consideration

The maleimide ring is susceptible to hydrolysis, which opens the ring to form a maleamic acid derivative.^{[1][4]} This derivative is no longer reactive towards thiols.

- **pH Dependence:** The rate of hydrolysis increases significantly with increasing pH.^[1] Above pH 7.5, not only does hydrolysis become more pronounced, but the competitive reaction with primary amines also becomes more significant.^[2]
- **Practical Implications:** For optimal results, aqueous solutions of **1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione** should always be prepared fresh, and conjugation reactions should be performed within the recommended pH 6.5-7.5 window.^[4]

The resulting thiosuccinimide conjugate can also undergo hydrolysis, but this ring-opened product is often more stable against retro-Michael reactions.[1][8]



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Caption: Key reactivity pathways for N-substituted maleimides.

Safety and Handling

Proper handling is crucial to ensure laboratory safety. Based on data for analogous compounds, the following precautions should be observed.[9][10]

- Hazard Statements: May be harmful if swallowed, toxic in contact with skin, and may cause skin/eye irritation or an allergic skin reaction.[9][10]
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[9]
- Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust. Keep away from heat and sources of ignition.[9][11]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The material may be light-sensitive.[9]

Conclusion

1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione is a specialized reagent with significant potential in bioconjugation and materials science. Its key physicochemical characteristics are defined by the interplay between the reactive maleimide ring and the electron-withdrawing 3-(trifluoromethyl)phenyl substituent. This guide provides the foundational knowledge and

practical protocols necessary for researchers to harness its properties effectively. A thorough understanding of its high selectivity for thiols within a narrow pH range, coupled with an awareness of its hydrolytic instability, is the key to achieving successful and reproducible outcomes.

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